

Application Notes and Protocols for the In Vivo Preparation of (R)-Birabresib

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of **(R)-Birabresib**, a potent BET bromodomain inhibitor, for animal studies. Adherence to these protocols is crucial for ensuring the consistency, safety, and efficacy of the compound in preclinical research.

Introduction to (R)-Birabresib

(R)-Birabresib is the (R)-enantiomer of Birabresib (also known as OTX015 or MK-8628), a small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2][3] By competitively binding to the acetyllysine recognition pockets of these proteins, Birabresib disrupts their function as transcriptional co-activators.[3][4] This leads to the downregulation of key oncogenes, most notably c-MYC, and subsequent inhibition of tumor cell proliferation.[1][3][5] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models, making it a compound of significant interest for oncological research.[1][5][6]

Physicochemical and In Vitro Activity Data

A summary of the key physicochemical properties and in vitro inhibitory concentrations of Birabresib is presented below. This data is essential for understanding the compound's behavior in solution and its biological activity.



Parameter	Value	Reference
Molecular Formula	C25H22CIN5O2S	[4]
Molar Mass	491.99 g/mol	[3]
IC50 (BRD2, BRD3, BRD4)	92 - 112 nM	[1][7]
EC ₅₀ (Cell-free assay)	10 - 19 nM	[1]
GI ₅₀ (Human cancer cell lines)	60 - 200 nM	[6]
Solubility in DMSO	45 mg/mL (Sonication recommended)	[6]
Solubility in Ethanol	9.8 mg/mL (Sonication recommended)	[6]

In Vivo Formulation Protocols

The following protocols describe the preparation of **(R)-Birabresib** for oral administration in animal models. It is recommended to prepare the final working solution fresh on the day of the experiment.[2][7] All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.[8][9]

Preparation of Stock Solution

A concentrated stock solution in a suitable organic solvent is the first step in preparing the final formulation.

Materials:

- (R)-Birabresib powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer



Sonicator (optional, but recommended)[6]

Protocol:

- Accurately weigh the required amount of (R)-Birabresib powder.
- Add the appropriate volume of sterile DMSO to achieve a desired concentration (e.g., 50 mg/mL).
- Vortex the solution thoroughly until the powder is completely dissolved.
- If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solution:

- Store at -80°C for up to 6 months.[2]
- Store at -20°C for up to 1 month.[2]

Preparation of Working Solutions for Oral Gavage

Three common vehicle formulations are provided below. The choice of vehicle may depend on the specific experimental design, animal model, and desired pharmacokinetic profile. It is crucial to ensure the final formulation is a clear solution.[2] If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[2]

Protocol 1: PEG300/Tween-80/Saline Formulation This formulation is a common choice for achieving good solubility and bioavailability.

Vehicle Composition:

- 10% DMSO
- 40% PEG300
- 5% Tween-80



• 45% Saline (0.9% NaCl, sterile)

Preparation (for 1 mL of working solution):

- Begin with 100 μL of the 50 mg/mL (R)-Birabresib stock solution in DMSO.
- Add 400 μL of PEG300 and mix thoroughly by vortexing.
- Add 50 μL of Tween-80 and vortex until the solution is homogeneous.
- Add 450 µL of sterile saline to bring the final volume to 1 mL.
- Vortex the final solution extensively to ensure it is clear and uniform. This protocol yields a clear solution with a concentration of ≥ 5 mg/mL.[2]

Protocol 2: SBE- β -CD Formulation Sulfobutylether- β -cyclodextrin (SBE- β -CD) is a solubilizing agent that can improve the aqueous solubility of hydrophobic compounds.

Vehicle Composition:

- 10% DMSO
- 90% (20% SBE-β-CD in Saline)

Preparation (for 1 mL of working solution):

- Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
- Start with 100 μL of the 50 mg/mL (R)-Birabresib stock solution in DMSO.
- Add 900 µL of the 20% SBE-β-CD solution.
- Vortex thoroughly until a clear solution is obtained. This protocol yields a clear solution with a concentration of ≥ 5 mg/mL.[2]

Protocol 3: Corn Oil Formulation Corn oil is a lipid-based vehicle suitable for oral administration.

Vehicle Composition:



- 10% DMSO
- 90% Corn Oil

Preparation (for 1 mL of working solution):

- Start with 100 μ L of the 50 mg/mL (R)-Birabresib stock solution in DMSO.
- Add 900 μL of corn oil.
- Vortex vigorously to create a uniform suspension or solution. This protocol yields a clear solution with a concentration of ≥ 5 mg/mL.[2]

Dosing Information for Animal Studies

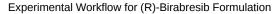
The following table summarizes a reported effective dosing regimen for Birabresib in a mouse xenograft model. Dose optimization studies are recommended for new animal models or tumor types.

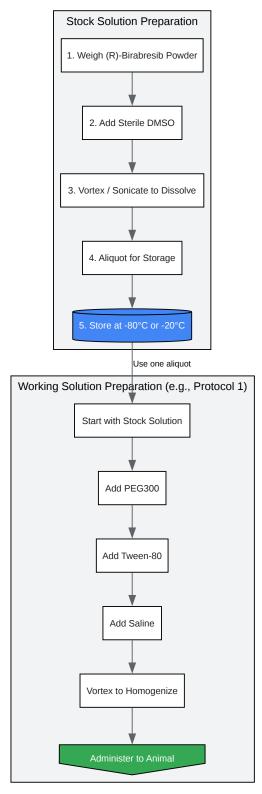
Animal Model	Tumor Type	Route of Administrat ion	Dosing Regimen	Efficacy	Reference
Nude Mice	Ty82 BRD- NUT midline carcinoma	Oral (p.o.)	100 mg/kg, once daily (qd)	79% tumor growth inhibition	[1][6]
Nude Mice	Ty82 BRD- NUT midline carcinoma	Oral (p.o.)	10 mg/kg, twice daily (bid)	61% tumor growth inhibition	[1][6]

Visual Protocols and Pathways

The following diagrams illustrate the experimental workflow for preparing **(R)-Birabresib** and its mechanism of action.





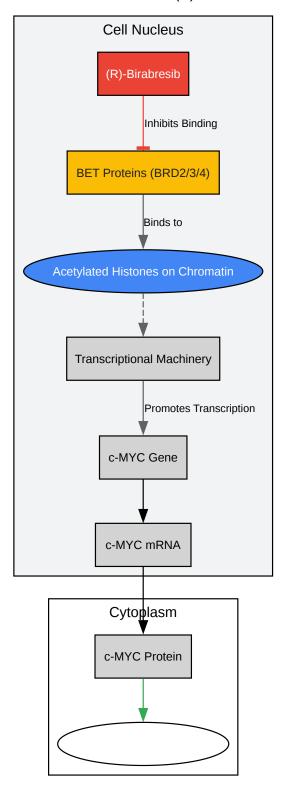


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Caption: Workflow for **(R)-Birabresib** formulation.



Mechanism of Action of (R)-Birabresib



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Caption: (R)-Birabresib signaling pathway.



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